molecular formula C9H17N3O B1285341 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol CAS No. 400877-08-9

2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol

Cat. No. B1285341
M. Wt: 183.25 g/mol
InChI Key: OVMWNXWEEXGYLR-UHFFFAOYSA-N
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Description

The compound "2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 2-(pyrazol-4-yl)ethanols, can be achieved through a Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines. This method provides a general approach to polysubstituted pyrazoles and isoxazoles, which can be further transformed into bioactive compounds, including pyrazole-substituted derivatives of antitumor alkaloids . Another efficient approach involves the recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines, leading to the preparation of N-substituted 2-(pyrazol-4-yl)ethanols .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, as demonstrated by the compound 4-((3,5-Diphenyl-1H-pyrazol-4-yl)methyl)benzonitrile ethanol hemisolvate. In this structure, two pyrazole molecules are bridged by an ethanol molecule through hydrogen bonds, with the ethanol solvent molecule located on a mirror plane. These trimolecular units are further linked by various hydrogen bonds and C—H⋯π stacking interactions, highlighting the potential for intricate molecular architectures in pyrazole-related compounds .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including oxidation. For instance, the oxidation of 2-(pyrazol-4-yl)ethanols with KMnO4 leads to the formation of 2-(pyrazol-4-yl)-2-oxoacetic acids. However, the reaction outcome can vary depending on the position of the substituent on the pyrazole ring, as seen with 2-(pyrazol-5-yl)ethanol, which under similar conditions yields pyrazole-5-carboxylic acid due to oxidation followed by decarbonylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and molecular structure. For example, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids due to its stability under acidic conditions and resistance to catalytic hydrogenolysis. It can be selectively removed after polymerization either chemically under alkaline conditions or thermally at temperatures at or above 110 °C. This versatility and the commercial availability of 2-(pyridin-2-yl)ethanol suggest that similar pyrazole derivatives could have extensive applications in polymer chemistry .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the limited information available on this compound, future research could focus on its synthesis, reactivity, potential applications, and safety profile. It may also be interesting to explore its potential biochemical or medicinal properties .

properties

IUPAC Name

2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-7-9(6-10-4-5-13)8(2)12(3)11-7/h10,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMWNXWEEXGYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586173
Record name 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol

CAS RN

400877-08-9
Record name 2-[[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400877-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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